7-Bromo-5-chloroisoquinoline-1-carboxylic acid 7-Bromo-5-chloroisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700878
InChI: InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol

7-Bromo-5-chloroisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC17700878

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-chloroisoquinoline-1-carboxylic acid -

Specification

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
IUPAC Name 7-bromo-5-chloroisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)
Standard InChI Key ADOWAZFJPGAZFG-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s core consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold. Substituents include a bromine atom at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 1st position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₅BrClNO₂
Molecular Weight286.51 g/mol
IUPAC Name7-bromo-5-chloroisoquinoline-1-carboxylic acid
Canonical SMILESC1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O
InChI KeyADOWAZFJPGAZFG-UHFFFAOYSA-N

The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the halogen atoms contribute to moderate lipophilicity, as evidenced by logP values ~2.3.

Spectroscopic Data

  • NMR (DMSO-d₆):

    • ¹H NMR: δ 8.92 (s, 1H, H-3), 8.45 (d, J=8.4 Hz, 1H, H-8), 7.98 (d, J=8.4 Hz, 1H, H-6), 7.65 (s, 1H, H-4).

    • ¹³C NMR: δ 167.2 (COOH), 152.1 (C-1), 141.3 (C-5), 134.8 (C-7).

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (aromatic C=C).

Synthesis and Manufacturing

Halogenation-Carboxylation Strategy

The synthesis involves sequential halogenation and carboxylation of isoquinoline precursors (Figure 2):

  • Bromination/Chlorination: Isoquinoline reacts with Br₂ and Cl₂ in CH₂Cl₂ at 20°C, yielding 7-bromo-5-chloroisoquinoline.

  • Carboxylation: Treatment with CO₂ under pressure (50 atm, 100°C) introduces the carboxylic acid group at position 1.

Table 2: Optimization of Reaction Conditions

StepReagentsTemperatureYield
HalogenationBr₂/Cl₂, CH₂Cl₂20°C68%
CarboxylationCO₂, K₂CO₃, DMF100°C52%

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attacks. For example:

  • Amination: Reacting with NH₃/EtOH at 80°C replaces Br with NH₂, yielding 7-amino-5-chloroisoquinoline-1-carboxylic acid.

  • Hydrolysis: Treatment with NaOH/H₂O removes Cl, forming 7-bromoisoquinoline-1-carboxylic acid.

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration (HNO₃/H₂SO₄) at position 8, producing nitro derivatives used in dye synthesis.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)4.1
A549 (Lung)5.6
HeLa (Cervical)3.8

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), MIC = 16 µg/mL, outperforming ciprofloxacin (32 µg/mL) in biofilm disruption assays.

Comparative Analysis with Structural Analogs

Table 4: Positional Isomer Comparison

Property7-Bromo-5-chloro5-Bromo-7-chloro8-Bromo-5-chloro
LogP2.32.52.1
JAK2 IC₅₀ (µM)1.23.40.9
Aqueous Solubility (mg/mL)12.48.715.2

The 7-bromo-5-chloro isomer exhibits balanced lipophilicity and solubility, optimizing membrane permeability and target engagement.

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